3-(aminomethyl)-1-benzofuran-2-carboxylic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Aminomethyl)-1-benzofuran-2-carboxylic acid hydrochloride is an organic compound that features a benzofuran ring substituted with an aminomethyl group and a carboxylic acid group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(aminomethyl)-1-benzofuran-2-carboxylic acid hydrochloride typically involves the following steps:
Formation of Benzofuran Ring: The benzofuran ring can be synthesized through cyclization reactions involving phenols and aldehydes under acidic conditions.
Introduction of Aminomethyl Group: The aminomethyl group can be introduced via a Mannich reaction, where formaldehyde, an amine, and the benzofuran compound react under acidic conditions.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide under high pressure and temperature.
Hydrochloride Salt Formation: The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Aminomethyl)-1-benzofuran-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or other strong bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzofuran-2-carboxaldehyde, while reduction may produce benzofuran-2-methanol.
Wissenschaftliche Forschungsanwendungen
3-(Aminomethyl)-1-benzofuran-2-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding.
Industry: The compound is used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(aminomethyl)-1-benzofuran-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and ionic interactions with active sites, while the benzofuran ring provides hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Aminomethyl)phenylboronic acid hydrochloride: This compound also features an aminomethyl group but has a boronic acid group instead of a carboxylic acid group.
3-(Aminomethyl)benzeneboronic acid hydrochloride: Similar to the previous compound but with a different substitution pattern on the benzene ring.
Piperidine: A six-membered heterocycle with an amine group, commonly used in pharmaceuticals.
Uniqueness
3-(Aminomethyl)-1-benzofuran-2-carboxylic acid hydrochloride is unique due to its benzofuran ring structure, which imparts specific electronic and steric properties. This uniqueness makes it valuable for applications requiring selective interactions with biological targets.
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(aminomethyl)-1-benzofuran-2-carboxylic acid hydrochloride involves the reaction of 2-bromo-3-(benzofuran-2-yl)acrylonitrile with methylamine followed by hydrolysis and acidification to obtain the final product.", "Starting Materials": [ "2-bromo-3-(benzofuran-2-yl)acrylonitrile", "Methylamine", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Water" ], "Reaction": [ "Step 1: Dissolve 2-bromo-3-(benzofuran-2-yl)acrylonitrile in ethanol and add methylamine. Heat the mixture at reflux for 24 hours.", "Step 2: Cool the reaction mixture and add sodium hydroxide solution to adjust the pH to 10-11.", "Step 3: Extract the product with ethyl acetate and dry over anhydrous sodium sulfate.", "Step 4: Hydrolyze the product with hydrochloric acid in ethanol at reflux for 6 hours.", "Step 5: Cool the reaction mixture and adjust the pH to 2-3 with sodium hydroxide solution.", "Step 6: Collect the precipitate by filtration and wash with water.", "Step 7: Dry the product under vacuum to obtain 3-(aminomethyl)-1-benzofuran-2-carboxylic acid hydrochloride." ] } | |
CAS-Nummer |
1955524-07-8 |
Molekularformel |
C10H10ClNO3 |
Molekulargewicht |
227.64 g/mol |
IUPAC-Name |
3-(aminomethyl)-1-benzofuran-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C10H9NO3.ClH/c11-5-7-6-3-1-2-4-8(6)14-9(7)10(12)13;/h1-4H,5,11H2,(H,12,13);1H |
InChI-Schlüssel |
VWBFNHKUJKVPDA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)O)CN.Cl |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.